molecular formula C17H21FN4O4S B2361972 5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione CAS No. 893337-24-1

5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione

Cat. No.: B2361972
CAS No.: 893337-24-1
M. Wt: 396.44
InChI Key: CCNIWAYWNPPSIK-UHFFFAOYSA-N
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Description

5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-fluorophenyl group, a sulfonyl group, and a pyrimidine-2,4-dione core with three methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione typically involves multiple steps. One common method includes the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with 4-N,N-dimethylaminopyridine (DMAP), triethylamine, and dichloromethane. The mixture is stirred at a controlled temperature while pyridine-3-sulfonyl chloride is added dropwise. The reaction is monitored using thin-layer chromatography (TLC) until completion, followed by workup and purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other substituents.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various nucleophiles into the aromatic ring.

Scientific Research Applications

5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as Janus kinases (JAK) 1, 2, and 3. These kinases play crucial roles in signaling pathways related to inflammation and immune responses. By inhibiting these kinases, the compound can modulate these pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)piperazine derivatives: These compounds share the piperazine and fluorophenyl moieties but differ in other substituents.

    Pyrimidine-2,4-dione derivatives: Compounds with similar core structures but different substituents on the pyrimidine ring.

Uniqueness

The uniqueness of 5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O4S/c1-12-15(16(23)20(3)17(24)19(12)2)27(25,26)22-10-8-21(9-11-22)14-7-5-4-6-13(14)18/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNIWAYWNPPSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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